2-Amino-5-methylthiazole-4-carbohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8N4OS |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-amino-5-methyl-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C5H8N4OS/c1-2-3(4(10)9-7)8-5(6)11-2/h7H2,1H3,(H2,6,8)(H,9,10) |
InChI Key |
MMMWZRJBFPSUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 5 Methylthiazole 4 Carbohydrazide and Its Analogues
Precursor Synthesis Strategies for the Thiazole (B1198619) Core
The foundational step in synthesizing the target compound is the construction of the 2-amino-5-methylthiazole (B129938) ring, which is most commonly achieved through cyclocondensation reactions.
The Hantzsch thiazole synthesis is a classical and widely utilized method for creating the 2-aminothiazole (B372263) core. derpharmachemica.com This reaction typically involves the cyclocondensation of an α-haloketone or a related compound with a thioamide. derpharmachemica.com In the context of 2-Amino-5-methylthiazole-4-carboxylate esters, the synthesis often starts with the reaction of an α-haloacetoacetate derivative with thiourea (B124793).
A common route involves reacting an appropriate α-haloacetoacetic ester with thiourea in a suitable solvent like ethanol (B145695). For instance, ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate can be reacted with thiourea. nih.govgoogle.com The reaction mixture is typically heated to facilitate the cyclization, leading to the formation of the thiazole ring. nih.govgoogle.com One specific method involves dissolving thiourea and sodium carbonate in ethanol, heating the solution, and then adding 2-chloroacetyl acetoacetic ester dropwise. google.com Another approach describes refluxing ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol to yield the corresponding ester. nih.gov
Alternative "one-pot" methodologies have also been developed to streamline this process. One such method uses acetoacetate (B1235776) and N-bromosuccinimide in a water and tetrahydrofuran (B95107) solvent system. After an initial heating period, various N-monosubstituted thiourea derivatives are added to complete the cyclization, yielding the desired 2-substituted amino-4-methyl-5-formate thiazole salts. google.com
| Starting Materials | Reagents/Solvents | Conditions | Product |
| Ethyl 4-bromo-3-oxopentanoate, Thiourea | Ethanol (EtOH) | Reflux | Ethyl 2-amino-5-methylthiazole-4-carboxylate |
| 2-Chloroacetyl acetoacetic ester, Thiourea | Ethanol, Sodium Carbonate | Heating (60-70 °C) | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| Acetoacetate, N-Bromosuccinimide, N-monosubstituted thiourea | Water, Tetrahydrofuran | Water bath heating | 2-Substituted amino-4-methyl-5-formate thiazole salts |
The Hantzsch synthesis itself is a prime example of a concerted thiolation and alkylation approach. In this reaction, the thiourea molecule serves as the source of the sulfur atom (thiolation) and one of the nitrogen atoms for the heterocyclic ring. The α-haloacetoacetate acts as the alkylating agent. The sulfur of the thiourea performs a nucleophilic attack on the carbon bearing the halogen, initiating the cyclization process that ultimately forms the stable thiazole ring. The versatility of this method allows for the synthesis of a wide array of structurally diverse thiazoles by varying the α-haloketone and the thioamide components. derpharmachemica.com
Hydrazide Formation through Ester Aminolysis
Once the thiazole ester precursor is synthesized and purified, the next crucial step is its conversion into the corresponding carbohydrazide (B1668358). This is typically achieved through aminolysis of the ester group using hydrazine (B178648) hydrate (B1144303).
The transformation of 2-amino-5-methylthiazole-4-carboxylate esters into 2-Amino-5-methylthiazole-4-carbohydrazide is a standard and efficient reaction. nih.gov The process involves reacting the ester with hydrazine hydrate, often in an alcoholic solvent such as absolute ethanol. nih.gov The reaction mixture is heated under reflux for several hours to ensure complete conversion. nih.gov For example, a solution of ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate and hydrazine hydrate in absolute ethanol is refluxed for 6 hours. nih.gov Upon cooling, the desired this compound precipitates from the solution and can be collected by filtration and recrystallized to achieve high purity. nih.gov This method is a common and practical route for preparing hydrazides from their corresponding esters. nih.gov
| Reactant | Reagent | Solvent | Condition | Reaction Time | Yield |
| Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate | Hydrazine Hydrate | Absolute Ethanol | Reflux | 6 hours | 74% |
Post-Synthetic Derivatization of this compound
The carbohydrazide functional group is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives. A primary route for derivatization is through condensation reactions with carbonyl compounds.
This compound readily reacts with various aldehydes and ketones to form Schiff bases, also known as imines or azomethines. nih.govchemrevlett.com This condensation reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (-C=N-). niscpr.res.innih.gov
The reaction is typically carried out by refluxing the carbohydrazide with the chosen carbonyl compound in a solvent like ethanol. nih.gov The formation of the Schiff base is confirmed by spectroscopic methods. For example, the appearance of C=N stretching bands in the infrared (IR) spectrum and a characteristic singlet for the azomethine proton (-CH=N-) in the 1H NMR spectrum confirms the successful condensation. nih.gov A diverse range of aromatic aldehydes, including substituted benzaldehydes, can be used to generate a library of Schiff base derivatives. nih.govchemrevlett.comsjpas.com
| Carbohydrazide Derivative | Carbonyl Compound Example | Product Type | Key Structural Feature |
| This compound | Substituted Benzaldehydes | Schiff Base (Hydrazone) | Thiazole-C(O)NHN=CH-Ar |
| 4-methyl-1,2,3-thiadiazoles-5-carboxylic acid hydrazide | 2-hydroxy-substituted benzaldehyde | Schiff Base (Hydrazone) | Thiadiazole-C(O)NHN=CH-Ar |
Cyclization Reactions to Form Fused Heterocycles
The hydrazide functional group in this compound and its analogues serves as a versatile precursor for the synthesis of various fused heterocyclic systems. Through intramolecular or intermolecular condensation reactions, the hydrazide moiety can be cyclized to form five- or six-membered rings fused to other heterocyclic structures. These reactions are crucial for developing novel compounds with diverse chemical properties.
A key example involves the reaction of 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide, a close analogue of the title compound, with carbon disulfide in a basic alcoholic solution. This reaction leads to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) moiety. nih.gov The process begins with the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbon of carbon disulfide, followed by an intramolecular cyclization and dehydration to yield the stable five-membered oxadiazole ring. This transformation is a common strategy for incorporating the 1,3,4-oxadiazole (B1194373) scaffold into larger molecules. nih.gov
| Starting Material | Reagent(s) | Resulting Fused Heterocycle | Reference |
|---|---|---|---|
| 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide | Carbon Disulfide (CS₂) / Basic Alcohol | 1,3,4-Oxadiazole | nih.gov |
| 5-Substituted-4-amino-3-mercapto-1,2,4-triazole | Acetylacetone (B45752) | 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazine | researchgate.net |
| 5-Substituted-4-amino-3-mercapto-1,2,4-triazole | Ethyl Acetoacetate | 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazine | researchgate.net |
| 5-Substituted-4-amino-3-mercapto-1,2,4-triazole | Chloroacetamide | 1,2,4-Triazolo[3,4-b]-6H-1,3,4-thiadiazine | researchgate.net |
N-Acylation and Other Amide Modifications
The 2-amino group of the thiazole ring is a primary nucleophilic site, readily undergoing N-acylation and other modifications. These reactions are fundamental for altering the electronic and steric properties of the molecule.
N-Acylation is a common modification, typically achieved by reacting the 2-aminothiazole derivative with acylating agents such as acid chlorides or anhydrides. mdpi.comsemanticscholar.org For example, solvent-free acetylation with acetic anhydride (B1165640) can be used to introduce an acetyl group, affording the N-acetylated product. mdpi.com Similarly, reactions with substituted aromatic acid chlorides, often under Schotten-Bauman conditions, yield the corresponding N-aroyl derivatives. mdpi.comsemanticscholar.org The use of highly reactive reagents like chloroacetyl chloride under basic conditions also provides an efficient route to N-acylated products. mdpi.com
However, direct acylation of 2-aminothiazoles, particularly those with halo-substituents at the 4-position, can sometimes lead to low yields and mixtures of products, including bis-acylated compounds. nih.gov To overcome this, a protecting group strategy can be employed. The use of a tert-Butoxycarbonyl (Boc) protecting group on the 2-amino function allows for clean subsequent acylation, followed by a mild deprotection step to yield the desired mono-acylated product in good yields. nih.gov
Other Amide Modifications extend beyond simple acylation. The 2-amino group can react with isothiocyanates to form thiazolyl-thiourea derivatives. mdpi.com This addition reaction provides a pathway to a different class of compounds with distinct structural features. mdpi.com Modifications can also be made to the amide tail of related structures, demonstrating that this part of the molecule is a viable site for synthetic alteration to produce analogues with potentially different activities. nih.gov
| Starting Material Type | Reagent(s) | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 2-Amino-5-(4-acetylphenylazo)-thiazole | Acetic Anhydride | N-Acetylation | N-acetylated thiazole | mdpi.com |
| 2-Amino-5-(4-acetylphenylazo)-thiazole | Benzoyl Chloride | N-Benzoylation | Benzoyl amino thiazole | mdpi.com |
| 2-Amino-4-phenyl-5-phenylazothiazole | Substituted Aromatic Acid Chlorides | N-Acylation (Schotten-Bauman) | N-Aroyl-2-aminothiazole | mdpi.comsemanticscholar.org |
| 2-Amino-4-halothiazole | 1. Boc Anhydride 2. Acyl Chloride 3. TFA | Protected N-Acylation | N-Acyl-2-aminothiazole | nih.gov |
| 2-Aminothiazole | Isothiocyanate | Addition Reaction | Thiazolyl-thiourea derivative | mdpi.com |
Spectroscopic and Structural Elucidation of 2 Amino 5 Methylthiazole 4 Carbohydrazide Derivatives
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is produced that acts as a molecular "fingerprint." In the analysis of 2-Amino-5-methylthiazole-4-carbohydrazide and its derivatives, IR spectroscopy is crucial for confirming the presence of key structural motifs such as the amino (-NH2), hydrazide (-CONHNH2), and the thiazole (B1198619) ring system.
For instance, in the closely related precursor, 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide, the IR spectrum shows distinct absorption bands confirming its structure. nih.gov The N-H stretching vibrations of the primary amine (NH2) and the hydrazide's NH group typically appear as strong, sharp bands in the region of 3100-3500 cm⁻¹. nih.gov Specifically, bands observed at 3316 cm⁻¹ and 3148 cm⁻¹ are assigned to the NH and NH2 groups. nih.gov Another key functional group, the carbonyl (C=O) of the hydrazide, exhibits a strong absorption band around 1640-1680 cm⁻¹. The formation of derivatives, such as Schiff bases via condensation with aldehydes, can be monitored by the disappearance of the primary amine's characteristic bands and the appearance of a new C=N (azomethine) stretching band, typically found around 1574–1603 cm⁻¹. nih.gov
The thiazole ring itself presents characteristic vibrations, though they can be complex and overlap with other signals in the fingerprint region (below 1500 cm⁻¹). These include C=N and C=C stretching vibrations within the ring. nih.gov
Table 1: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (NH₂) | N-H Stretch | 3148 - 3368 | nih.gov |
| Hydrazide (NH) | N-H Stretch | 3278 - 3316 | nih.govnih.gov |
| Carbonyl (C=O) | C=O Stretch | ~1684 | nih.gov |
| Azomethine (C=N) | C=N Stretch | 1574 - 1603 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. For derivatives of this compound, ¹H NMR is used to confirm the presence of protons on the methyl group, the amino group, the hydrazide moiety, and any aromatic or aliphatic substituents introduced during derivatization.
In the spectrum of 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide, a key intermediate, distinct signals are observed. nih.gov The protons of the methyl group (CH₃) attached to the thiazole ring typically appear as a sharp singlet in the upfield region, around δ 2.31 ppm. nih.gov The protons of the primary amino group (NH₂) often appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration; a signal for this group has been reported at δ 6.91 ppm. nih.gov The hydrazide moiety gives rise to signals for its NH and NH₂ protons, which are observed as singlets at δ 9.02 ppm (NH) and δ 6.86 and 6.21 ppm (NH₂), respectively. nih.gov
When these carbohydrazides are converted into hydrazone derivatives, a new characteristic signal for the azomethine proton (-CH=N-) appears as a singlet in the downfield region, typically between δ 8.07 and 9.07 ppm, confirming the successful condensation reaction. nih.govnih.gov Protons on aromatic rings introduced through derivatization will appear in the expected aromatic region, generally between δ 7.0 and 8.0 ppm, with splitting patterns dependent on the substitution. nih.gov
Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives (in DMSO-d₆)
| Proton(s) | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| -CH₃ (thiazole) | 2.30 - 2.48 | Singlet | nih.govresearchgate.net |
| -NH₂ (thiazole) | ~6.91 (broad) | Singlet | nih.gov |
| Thiazole C5-H | 6.22 - 7.50 | Singlet | nih.gov |
| -CONHNH ₂ | 9.02 | Singlet | nih.gov |
| -CONHNH₂ | 6.21, 6.86 | Singlet | nih.gov |
| -N=CH- (azomethine) | 8.07 - 9.07 | Singlet | nih.govnih.gov |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment.
For 2-aminothiazole (B372263) derivatives, the carbon atoms of the thiazole ring have characteristic chemical shifts. nih.govnih.gov The C2 carbon, bonded to two nitrogen atoms (in the amino group and the ring), is the most deshielded and typically appears far downfield, in the range of δ 168.3–170.6 ppm. nih.gov The C4 and C5 carbons of the thiazole ring resonate at approximately δ 148.8–160.9 ppm and δ 101.8–104.5 ppm, respectively. nih.gov The carbon of the methyl group attached to C5 is found in the upfield region, as expected for an aliphatic carbon.
The carbonyl carbon of the hydrazide or a derivative amide group (-C O-NH-) is also found in the downfield region, typically between δ 148.7 and 157.9 ppm. nih.gov In hydrazone derivatives, the azomethine carbon (-C H=N-) signal appears in the range of δ 135.5–148.3 ppm. nih.gov Aromatic carbons from substituents resonate in the δ 116.4–142.9 ppm range. nih.gov
Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Carbon Atom | Chemical Shift (ppm) | Reference |
|---|---|---|
| C2 (Thiazole) | 168.3 - 170.6 | nih.gov |
| C4 (Thiazole) | 148.8 - 160.9 | nih.gov |
| C5 (Thiazole) | 101.8 - 104.5 | nih.gov |
| -CH₃ | ~12.0 - 15.0 | |
| -C=O (Hydrazide) | 148.7 - 157.9 | nih.gov |
| -CH=N- (Azomethine) | 135.5 - 148.3 | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
For derivatives of this compound, mass spectrometry confirms the molecular weight of the synthesized compounds. nih.gov Often, soft ionization techniques like electrospray ionization (ESI) are used, which typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.gov For example, a Schiff base derivative formed from 2-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-5-thiol and an isopropylbenzylidene group showed a molecular ion peak at m/z 359, corresponding to [M+1]⁺. nih.gov
The fragmentation patterns observed under electron ionization (EI) can reveal the structure of the molecule. Common fragmentation pathways for thiazole derivatives involve the cleavage of the thiazole ring or the loss of side chains. researchgate.net The molecular ion of related 2-amino-thiazole derivatives has been shown to undergo fragmentation to produce an ion corresponding to the core 2-amino-thiazole structure. researchgate.net Further fragmentation can involve the loss of small, stable molecules like HCN or radicals from the substituents. researchgate.netnih.gov
Table 4: Key Mass Spectrometry Data for a Representative Derivative
| Compound | Ionization Mode | Observed Ion (m/z) | Interpretation | Reference |
|---|
X-ray Crystallography for Absolute Stereochemistry and Conformation
While the crystal structure of this compound itself is not widely reported, analysis of closely related structures provides significant insight. For example, the crystal structure of 2-(2-Amino-5-methylthiazol-4-yl)phenol reveals that the thiazole and benzene (B151609) rings are nearly co-planar, with a very small dihedral angle of 2.1(2)°. researchgate.net This planarity suggests an extended conjugated system.
The analysis also confirms the presence of extensive hydrogen bonding. researchgate.net Intramolecular hydrogen bonds can form, for instance, between a hydroxyl group and the thiazole ring nitrogen. researchgate.net Intermolecular hydrogen bonds, such as those between the amino group of one molecule and an oxygen atom of a neighboring molecule, are crucial for stabilizing the crystal lattice and dictating the packing arrangement of molecules in the solid state. researchgate.net
Table 5: Selected Crystallographic Data for a Related Thiazole Derivative
| Parameter | Value (for 2-(2-Amino-5-methylthiazol-4-yl)phenol) | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbca | researchgate.net |
| Dihedral Angle (Thiazole-Benzene) | 2.1 (2)° | researchgate.net |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in synthetic chemistry for monitoring reaction progress, isolating desired products, and assessing the purity of the final compounds.
Thin-layer chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction by comparing the spot of the reaction mixture with those of the starting materials. rsc.org The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progression. rsc.org
For the purification and isolation of this compound derivatives, column chromatography is a standard and effective method. rsc.org The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. rsc.org Separation occurs based on the differential adsorption of the components to the stationary phase, allowing for the isolation of the pure compound. rsc.orgnih.gov
High-performance liquid chromatography (HPLC) is a more advanced technique that provides high-resolution separations, making it ideal for purity assessment. helixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has been shown to be effective for the analysis of complex mixtures containing the 2-amino-5-methylthiazole (B129938) core. helixchrom.com This approach allows for the efficient separation of the main compound from starting materials and by-products in a short amount of time, providing a reliable assessment of its purity. helixchrom.com
Table 6: Chromatographic Techniques Used in the Analysis and Purification
| Technique | Application | Stationary Phase | Mobile Phase Example | Reference |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Silica gel GF254 | Petroleum ether-ethyl acetate | rsc.org |
| Column Chromatography | Purification/Isolation | Silica gel | Petroleum ether-ethyl acetate | rsc.org |
Computational and Theoretical Studies on 2 Amino 5 Methylthiazole 4 Carbohydrazide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Amino-5-methylthiazole-4-carbohydrazide, DFT calculations are instrumental in determining its stable conformation and understanding its inherent electronic characteristics.
Geometry optimization calculations using DFT, often with the B3LYP functional and various basis sets (e.g., 6-311G(d,p)), are performed to find the most stable three-dimensional structure of the molecule. nih.gov These calculations determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For similar heterocyclic systems, studies have shown that the thiazole (B1198619) ring is generally planar. nih.gov The analysis of the electronic structure provides information about the distribution of electron density and the molecular electrostatic potential (MESP), which helps in identifying regions of the molecule that are rich or deficient in electrons, indicating potential sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital Theory is a key concept in explaining the reactivity of molecules. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. scispace.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound and its derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the thiazole ring and the carbohydrazide (B1668358) moiety, indicating that these regions are the primary sites of chemical reactivity. researchgate.net This analysis is vital for understanding charge transfer within the molecule and its potential interactions with biological receptors. nih.gov
Table 1: Frontier Molecular Orbital Properties
| Property | Description | Significance in Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a better electron donor. libretexts.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a better electron acceptor. scispace.com |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A small gap implies high chemical reactivity and low kinetic stability. nih.govscispace.com |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's active site.
Molecular docking simulations are employed to investigate how this compound and its analogs might interact with various protein targets, which is crucial for drug discovery. physchemres.org For instance, aminothiazole derivatives have been studied as potential inhibitors for a range of enzymes and receptors involved in diseases like cancer and microbial infections. nih.govfip.orgnih.gov These simulations can identify key amino acid residues within the protein's binding pocket that interact with the ligand. physchemres.org Common interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, the amino group and the hydrazide moiety of the title compound are potential hydrogen bond donors and acceptors, which can form strong interactions with protein active sites. nih.gov
Beyond predicting the binding pose, molecular docking also estimates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). dergipark.org.tr A lower binding energy indicates a more stable ligand-protein complex and a higher binding affinity. nih.gov By analyzing the docked conformations, researchers can characterize the binding mode, which describes the specific orientation and interactions of the ligand within the active site. This information is critical for understanding the mechanism of action and for designing more potent derivatives. physchemres.org For example, studies on similar compounds have identified specific interactions, such as hydrogen bonds with residues like ASN, ARG, and TYR, which are crucial for stable complex formation. nih.gov
Table 2: Typical Molecular Docking Output for a Ligand
| Parameter | Description | Example Target Proteins for Aminothiazoles |
|---|---|---|
| Binding Affinity (kcal/mol) | The free energy of binding between the ligand and the protein. | Heme-binding protein, Carbonic Anhydrase, Histone Lysine Demethylase. fip.orgnih.govnih.gov |
| Interacting Residues | Specific amino acids in the protein's active site that interact with the ligand. | ASN, ARG, TYR, VAL, PHE, ILE. nih.govnih.gov |
| Types of Interactions | The nature of the chemical bonds and forces involved (e.g., H-bonds, hydrophobic). | Hydrogen bonds, van der Waals forces, pi-pi stacking. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
QSAR studies on 2-aminothiazole (B372263) derivatives have been conducted to understand how different structural features influence their biological activity, for example, as enzyme inhibitors. nih.gov In a typical QSAR study, a series of related compounds and their experimentally determined biological activities are used to build a model. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, or steric properties), are calculated. zenodo.org
Statistical methods are then used to create a model that correlates these descriptors with the observed activity. Such models can help in predicting the activity of new, unsynthesized compounds and in identifying the key molecular features that are important for the desired biological effect. For example, a QSAR model for 2-aminothiazole derivatives might reveal that properties like molecular surface area and specific autocorrelation descriptors significantly influence their inhibitory activity against a particular target. nih.gov This knowledge is invaluable for guiding the design of new analogs with improved potency.
Molecular Descriptor Calculation and Selection
Quantitative Structure-Activity Relationship (QSAR) studies are foundational in computational chemistry for correlating a compound's chemical structure with its biological activity. The first step in developing a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For derivatives of 2-aminothiazole, a wide array of descriptors are calculated to build robust predictive models.
These descriptors can be broadly categorized as follows:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and connectivity indices. They describe aspects like molecular size, shape, and branching.
3D Descriptors: These are calculated from the 3D coordinates of the molecule and include geometrical, steric, and surface area descriptors.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. nih.govtandfonline.com
Physicochemical Descriptors: Properties like hydrophobicity (logP) and molar refractivity (MR) are also crucial in these studies. nih.gov
Once a large pool of descriptors is calculated, a critical step is the selection of the most relevant ones that have the highest correlation with the biological activity being studied. This is essential to avoid overfitting the model and to ensure its predictive power. Techniques like Genetic Function Approximation (GFA) are often employed for this purpose. GFA analysis helps in identifying the optimal combination of descriptors that best describe the variance in the biological activity of the compounds. nih.gov For instance, in studies of thiazole derivatives, descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties have been identified as important for describing antimicrobial activities. nih.gov
Below is an interactive data table summarizing the types of molecular descriptors commonly calculated for thiazole derivatives in QSAR studies.
| Descriptor Category | Examples | Information Encoded |
| Constitutional | Molecular Weight, Atom Count | Basic composition and size of the molecule. |
| Topological | Wiener index, Kier & Hall indices | Connectivity and branching of the molecular graph. |
| Geometrical | 3D-MoRSE descriptors | 3D arrangement of atoms. |
| Electrostatic | E-state indices, Atomic charges | Distribution of electronic charge. tandfonline.com |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Electronic structure and reactivity. nih.gov |
| Physicochemical | LogP, Molar Refractivity (MR) | Hydrophobicity and polarizability. nih.gov |
Statistical Model Development and Validation
Following the selection of relevant descriptors, a mathematical model is developed to establish a quantitative relationship between these descriptors and the biological activity of the compounds. Multiple Linear Regression (MLR) is a commonly used statistical method for this purpose, which generates a linear equation correlating the dependent variable (biological activity) with the selected independent variables (molecular descriptors). nih.govphyschemres.org Other methods like Partial Least Squares (PLS) and Artificial Neural Networks (ANN) are also utilized. nih.govtandfonline.com
The development of a reliable QSAR model is contingent upon rigorous validation to ensure its statistical significance and predictive capability. researchgate.net Validation is typically performed through internal and external validation techniques. researchgate.netnih.gov
Internal Validation assesses the robustness of the model using the same dataset on which it was trained. A common method is the leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. The predictive ability of the model is then quantified by the cross-validation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive power. tandfonline.comacs.org
External Validation evaluates the model's ability to predict the activity of compounds that were not used in its development. For this, the initial dataset is split into a training set (used to build the model) and a test set (used for validation). The model's predictive performance on the test set is assessed using the predictive correlation coefficient (R²_pred). A high R²_pred value (typically > 0.6) suggests that the model has good external predictability. nih.govtandfonline.com
The statistical quality of the developed QSAR models for thiazole derivatives is often judged by several parameters, as shown in the table below.
| Statistical Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Indicates the goodness of fit of the model. | > 0.6 |
| Cross-validation Coefficient | q² (or Q²) | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive R-squared | R²_pred | Measures the external predictive ability on a test set. | > 0.6 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |
For example, a QSAR study on 2-aminothiazole derivatives as anticancer agents reported a model with an R² of 0.8436 and a Q²LOO of 0.7965, indicating a statistically robust and predictive model. tandfonline.com
Molecular Dynamics (MD) Simulations for Dynamic Interactions
While QSAR models can predict biological activity, Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic interactions between a ligand, such as this compound, and its biological target (e.g., a protein or enzyme) over time. MD simulations are powerful computational techniques that simulate the movement of atoms and molecules, offering insights into the stability of the ligand-protein complex and the nature of their binding. frontiersin.org
The process of an MD simulation typically begins with a starting structure of the ligand-protein complex, often obtained from molecular docking studies. This complex is then placed in a simulated physiological environment, which includes a solvent (usually water) and ions to mimic the cellular milieu. nih.gov The simulation then proceeds by solving Newton's equations of motion for the system, allowing the atoms to move and interact over a specified period, often in the nanosecond to microsecond range. frontiersin.org
Several key parameters are analyzed from the MD simulation trajectory to assess the stability and dynamics of the complex:
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues and indicates their flexibility. High RMSF values in certain regions of the protein can highlight flexible loops or domains that may be involved in ligand binding or conformational changes. frontiersin.org
Radius of Gyration (Rg): This parameter provides a measure of the compactness of the protein structure. A stable Rg value during the simulation indicates that the protein is maintaining its folded state and is not unfolding. frontiersin.org
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are often critical for the stability of the ligand-protein complex. frontiersin.org
Furthermore, the binding free energy of the ligand to the protein can be calculated from the MD simulation trajectory using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA). tandfonline.comacs.org This provides a quantitative measure of the binding affinity, which can be used to compare different ligands or to validate docking scores. tandfonline.comacs.org
For instance, MD simulations of 2-aminothiazole derivatives targeting Aurora kinase were run for 100 nanoseconds to confirm the stable binding of the compounds within the active site of the enzyme. frontiersin.org Analysis of RMSD, RMSF, and hydrogen bonds verified the stability of the ligand-protein complex. frontiersin.org
The table below summarizes the key analyses performed in MD simulations of ligand-protein complexes.
| Analysis | Parameter | Information Provided |
| Structural Stability | RMSD, Radius of Gyration (Rg) | Overall stability and compactness of the protein-ligand complex. |
| Residue Flexibility | RMSF | Identifies flexible regions of the protein upon ligand binding. |
| Binding Interactions | Hydrogen Bond Analysis | Quantifies the key intermolecular interactions stabilizing the complex. |
| Binding Affinity | MM-GBSA | Calculates the binding free energy of the ligand to the protein. |
Structure Activity Relationship Sar and Pharmacophore Mapping
Elucidation of Structural Determinants for Potency and Selectivity
The biological activity of 2-aminothiazole (B372263) derivatives is highly dependent on the nature and position of substituents on the thiazole (B1198619) ring. The core structure can be divided into three main regions for modification: the 2-amino group, the C4 position, and the C5 position.
For antitubercular activity, the central thiazole moiety and a 2-pyridyl substituent at the C4 position have been identified as crucial for potency. nih.gov In contrast, the N-2 position of the amino group demonstrates considerable flexibility, allowing for the introduction of various substituted benzoyl groups, which has led to a more than 128-fold improvement in antitubercular activity. nih.gov Specifically, an amide linker between the 2-amino position and a substituted phenyl ring is found to be optimal for antimycobacterial activity. nih.gov
In the context of antiplasmodial agents, the most effective compounds also feature a substituted phenyl ring at the 2-amino position. The activity is enhanced when the phenyl ring is substituted with hydrophobic, electron-withdrawing groups. nih.gov
For other activities, such as the inhibition of cyclin-dependent kinase 5 (cdk5), modifications at the N-2 position and the C5 position of the thiazole ring have been explored. Starting from a lead compound, N-(5-isopropyl-thiazol-2-yl)isobutyramide, optimization led to a 60-fold improvement in potency for cdk5 and a 12-fold increase in selectivity over cdk2. This highlights the importance of the size and nature of the acyl group on the 2-amino substituent and the alkyl group at the C5 position in determining both potency and selectivity.
Impact of Substituent Electronic and Steric Properties on Activity
The electronic and steric properties of substituents play a pivotal role in modulating the biological activity of 2-amino-5-methylthiazole-4-carbohydrazide analogues. This is particularly evident in Schiff base derivatives, where the terminal hydrazide nitrogen is condensed with various aldehydes.
In a series of antioxidant compounds derived from the closely related 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide, the nature of the substituent on the aromatic aldehyde used to form the Schiff base was found to be a key determinant of activity. nih.gov The study revealed that the presence of electron-donating groups on the aromatic ring significantly enhanced the radical scavenging potential of the compounds. nih.gov
Compounds with hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring demonstrated the most significant antioxidant activity. nih.gov For instance, the derivative with a 4-hydroxy-3-methoxy-phenyl group (vanillin derivative) showed potent radical scavenging activity. This suggests that the electron-donating nature of these substituents increases the electron density on the molecule, facilitating the donation of a hydrogen atom to quench free radicals. The position of these groups also influences activity, with ortho and para substitutions often being favorable.
Below is a data table summarizing the antioxidant (superoxide radical scavenging) activity of several Schiff base derivatives of 2-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-5-thiol, which originates from the acetohydrazide analogue. The activity is presented as the IC₅₀ value, the concentration required to inhibit 50% of the radical activity.
Table 1: Superoxide Radical Scavenging Activity of 2-Amino-5-methylthiazole (B129938) Derivatives
| Compound ID | Substituent on Phenyl Ring | IC₅₀ (μg/mL) nih.gov |
|---|---|---|
| 6a | 3,4-Dimethoxy | 17.2 |
| 6c | 4-Hydroxy | 18.9 |
| 6e | 4-Hydroxy-3-methoxy | 17.8 |
| 6b | 4-Chloro | 35.4 |
| 6d | 4-Nitro | 48.6 |
| 6f | Unsubstituted | 41.2 |
The data clearly indicates that compounds with electron-donating groups (6a, 6c, 6e) have significantly lower IC₅₀ values, signifying higher potency, compared to those with electron-withdrawing groups like chloro (6b) and nitro (6d) or an unsubstituted phenyl ring (6f). nih.gov
Development of Design Principles for Novel Analogues
Based on the available SAR data, several design principles can be formulated for the development of novel analogues based on the this compound scaffold.
Modification of the Hydrazide Moiety : The carbohydrazide (B1668358) functional group is a key site for derivatization. The formation of Schiff bases with substituted aromatic or heterocyclic aldehydes is a promising strategy. To enhance antioxidant properties, aldehydes with strong electron-donating groups (e.g., multiple hydroxyl or methoxy groups) should be prioritized. nih.gov
Exploitation of the 2-Amino Group : The 2-amino position offers significant flexibility for modification. Acylation with various substituted aromatic or aliphatic carboxylic acids can be explored to target different biological activities. For instance, introducing hydrophobic and electron-withdrawing substituents on a phenyl ring attached via an amide linkage could be a strategy for developing antiplasmodial agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Guided Design : QSAR studies on related 2-aminothiazole series have provided valuable insights. For developing neuroprotective agents, molecules should be designed to have a smaller "radius of gyration" and a lower energy of the "LUMO" (Lowest Unoccupied Molecular Orbital). nih.gov For antioxidant activity, QSAR models suggest that increasing the molecular mass and avoiding certain substituents like C-F bonds could be beneficial. excli.de These computational models can be used to predict the activity of newly designed analogues before synthesis.
Pharmacophore-Based Design : A general pharmacophore model for 2-aminothiazole derivatives often includes a heterocyclic thiazole ring as a central scaffold, a hydrogen bond donor (the 2-amino group), and various hydrophobic or aromatic features depending on the target. mdpi.com For instance, a design strategy for PDE5 inhibitors based on a 2-aminothiazole scaffold identified three key pharmacophoric features: the thiazole ring, an amidic part for hydrogen bonding, and an aryl part with polar substituents. mdpi.com These principles can guide the spatial arrangement of functional groups in new analogues to ensure optimal interaction with the biological target.
By integrating these design principles, it is possible to systematically develop novel this compound derivatives with enhanced potency and selectivity for a desired biological target.
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Advanced Analogues
The core structure of 2-amino-5-methylthiazole-4-carbohydrazide offers multiple sites for chemical modification, providing a versatile platform for the rational design of advanced analogues with enhanced biological activities. Future research will likely focus on systematic modifications of the carbohydrazide (B1668358) moiety and the 2-amino group to explore structure-activity relationships (SAR).
The hydrazide group is a particularly attractive target for modification. Condensation of the carbohydrazide with various aldehydes and ketones can yield a diverse library of hydrazone derivatives. mdpi.comacs.org This approach has been successfully employed to synthesize thiazole-based hydrazones with significant antimicrobial and antioxidant properties. mdpi.com For instance, a series of novel hydrazones were synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehydes, resulting in compounds with moderate to good antimicrobial and antioxidant activities. mdpi.com
Furthermore, the amino group at the C2 position of the thiazole (B1198619) ring can be acylated or derivatized to introduce different functionalities. This can influence the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of novel 2-aminothiazole (B372263) derivatives through microwave-assisted methods represents a green chemistry approach to efficiently generate libraries of new compounds for biological screening.
The following table outlines potential synthetic strategies for generating advanced analogues of this compound.
| Modification Site | Synthetic Strategy | Potential Outcome | Key Considerations |
|---|---|---|---|
| Carbohydrazide Moiety | Condensation with aromatic/heterocyclic aldehydes and ketones | Generation of diverse hydrazone derivatives with potential antimicrobial, anticancer, or anti-inflammatory activity. | Selection of carbonyl compounds to modulate lipophilicity and introduce specific pharmacophores. |
| 2-Amino Group | Acylation with various acid chlorides or anhydrides | Introduction of amide functionalities to explore new binding interactions with biological targets. | Can alter solubility and hydrogen bonding capacity. |
| Thiazole Ring | Introduction of substituents at the C4-methyl position (if synthetically feasible) | Fine-tuning of electronic properties and steric hindrance. | May require multi-step synthesis starting from different precursors. |
Exploration of Multi-Target Activity Profiles
The development of drugs that can modulate multiple biological targets simultaneously is a growing area of interest in medicinal chemistry, particularly for complex diseases like cancer and neurodegenerative disorders. The 2-aminothiazole scaffold has been identified as a "privileged structure" due to its ability to interact with a wide range of biological targets. researchgate.net Therefore, a significant future research direction for this compound is the exploration of its multi-target activity profile.
Derivatives of this compound could be designed and screened for their ability to inhibit multiple enzymes or receptors involved in a particular disease pathway. For example, some thiazole derivatives have shown potential as multi-targeting kinase inhibitors, which is a key strategy in modern cancer therapy. ijarsct.co.in The design of molecules that can simultaneously inhibit key enzymes in different signaling pathways could lead to more effective and durable therapeutic responses.
Moreover, the combination of antioxidant and antimicrobial properties in a single molecule is another promising avenue. Research on 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety has demonstrated significant antioxidant activity. nih.gov By integrating different pharmacophores into the this compound backbone, it may be possible to develop novel agents with a dual mechanism of action.
Potential multi-target applications for analogues of this compound are summarized in the table below.
| Therapeutic Area | Potential Multi-Target Strategy | Example Targets |
|---|---|---|
| Oncology | Dual or multi-kinase inhibition | EGFR, VEGFR, BRAF ijarsct.co.in |
| Infectious Diseases | Combined antibacterial and antifungal activity | Bacterial and fungal enzymes |
| Neurodegenerative Diseases | Inhibition of multiple enzymes involved in pathogenesis | Cholinesterases, BACE1 analis.com.my |
| Inflammatory Diseases | Combined anti-inflammatory and antioxidant activity | COX, LOX, ROS scavenging |
Integration of Advanced Computational Methods in Drug Discovery Pipelines
The use of computational methods is becoming increasingly integral to modern drug discovery. For this compound and its future analogues, in silico techniques can play a crucial role in accelerating the design and optimization process.
Molecular docking studies can be employed to predict the binding modes of these compounds with various biological targets, helping to prioritize synthetic efforts towards the most promising candidates. For instance, docking simulations have been used to understand the interactions of thiazole derivatives with the active sites of enzymes like acetylcholinesterase. acs.org
Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic and structural properties of these molecules, which can be correlated with their biological activity. nih.gov Such theoretical studies can aid in understanding the structure-activity relationships at a molecular level and guide the rational design of more potent and selective compounds. nih.gov
The application of these computational tools can significantly reduce the time and cost associated with drug discovery by allowing for the virtual screening of large compound libraries and the optimization of lead candidates before their synthesis and biological evaluation.
Potential for Functional Materials and Chemical Biology Probes
Beyond its therapeutic potential, the this compound scaffold holds promise for applications in materials science and as a tool for chemical biology research.
Functional Materials: The thiazole ring is a component of various functional materials, including metal-organic frameworks (MOFs). mdpi.comrsc.org Thiazole-based ligands can be used to construct MOFs with interesting properties, such as luminescence, which can be exploited for sensing applications. mdpi.comrsc.orgacs.org The nitrogen and sulfur atoms in the thiazole ring of this compound and its derivatives could act as coordination sites for metal ions, making them suitable building blocks for novel MOFs with potential applications in catalysis, gas storage, and sensing. mdpi.comrsc.orgscilit.comresearchgate.net
Chemical Biology Probes: Fluorescent probes are invaluable tools for visualizing and understanding biological processes in living systems. The thiazole core is present in several fluorescent dyes and probes. rsc.orgbeilstein-journals.orgmdpi.comnih.govresearchgate.net By appropriate modification, this compound could be developed into a fluorescent probe for detecting specific analytes, such as metal ions or reactive oxygen species. The carbohydrazide moiety can be derivatized to introduce functionalities that modulate the fluorescence properties upon binding to a target. For example, hydrazone-based fluorescent probes have been developed for the detection of various ions and biomolecules. researchgate.net The development of such probes could have significant implications for diagnostics and biomedical research.
The potential applications in these emerging areas are highlighted in the table below.
| Application Area | Potential Role of this compound Derivatives | Key Features and Advantages |
|---|---|---|
| Functional Materials (MOFs) | As organic linkers for the synthesis of novel metal-organic frameworks. mdpi.comrsc.orgscilit.comresearchgate.net | Presence of multiple coordination sites (N and S atoms) for metal binding, potential for creating porous materials with luminescent or catalytic properties. mdpi.comrsc.org |
| Chemical Biology Probes | As a scaffold for the development of fluorescent probes for sensing ions or biomolecules. rsc.orgbeilstein-journals.orgmdpi.comnih.govresearchgate.net | The thiazole core can act as a fluorophore, and the carbohydrazide moiety can be modified to introduce analyte-responsive groups. researchgate.net |
Q & A
Q. What are the optimal synthetic routes for 2-amino-5-methylthiazole-4-carbohydrazide, and how can reaction yields be improved?
The compound is typically synthesized via cyclocondensation or hydrazide formation. A common approach involves reacting ethyl 5-methylthiazole-4-carboxylate with hydrazine hydrate under reflux in ethanol . To improve yields, consider:
- Temperature control : Maintain reflux at 80–90°C for 6–8 hours to ensure complete hydrazide formation.
- Solvent purity : Use anhydrous ethanol to minimize side reactions.
- Catalyst-free conditions : Avoid metal catalysts that may introduce impurities, as noted in analogous syntheses of thiazole derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is recommended:
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and carbohydrazide NH2 groups (δ 4.5–5.5 ppm). Compare with data from structurally similar compounds like 5-methyl-1-phenylpyrazole-4-carboxylic acid derivatives .
- IR spectroscopy : Confirm the presence of N–H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+) with <2 ppm error .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >150°C for hydrazides).
- HPLC monitoring : Track degradation products over time using C18 columns and acetonitrile/water mobile phases .
- Moisture sensitivity : Store in desiccators with silica gel, as hydrazides are prone to hydrolysis in humid environments .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from assay variability or impurity profiles. To address this:
- Reproduce assays : Use standardized protocols (e.g., MTT for cytotoxicity) with positive controls like temozolomide derivatives .
- Purification : Employ preparative HPLC to isolate >98% pure compounds before testing .
- Meta-analysis : Compare data across studies, noting differences in cell lines (e.g., HeLa vs. MCF-7) or solvent systems (DMSO vs. saline) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging crystal structures from the Protein Data Bank (PDB).
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) related to reactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Q. What methodologies validate the regioselectivity of reactions involving the carbohydrazide moiety?
- Isotopic labeling : Use 15N-labeled hydrazine to track bond formation via 15N NMR .
- X-ray crystallography : Resolve crystal structures of intermediates, as demonstrated for pyrazole-carbohydrazide derivatives .
- Kinetic studies : Compare reaction rates under varying pH (4–9) to identify optimal conditions for selective functionalization .
Q. How do structural modifications (e.g., substitution at the thiazole ring) impact the compound’s physicochemical properties?
- Lipophilicity : Measure logP values via shake-flask assays. Methyl groups at C5 increase hydrophobicity by ~0.5 log units .
- Solubility : Use UV-Vis spectroscopy in phosphate-buffered saline (PBS). Electron-withdrawing substituents (e.g., –NO2) reduce aqueous solubility by 30–40% .
- Thermal stability : Correlate substituent effects with TGA data; bulky groups (e.g., aryl) raise melting points by 20–30°C .
Q. What analytical approaches detect and quantify trace impurities in synthesized batches?
- LC-MS/MS : Identify byproducts like unreacted hydrazine or oxidized derivatives with MRM transitions.
- 1H NMR with suppression techniques : Use relaxation filters to detect impurities at <0.1% levels .
- Elemental analysis : Confirm stoichiometry (C, H, N) with ≤0.3% deviation from theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
